

Spectral Analysis of (4-Bromo-3-methylphenyl)boronic acid: A Technical Guide

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Compound of Interest

Compound Name: (4-Bromo-3-methylphenyl)boronic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for **(4-Bromo-3-methylphenyl)boronic acid** (CAS No. 221006-67-3). Due to the limited availability of public domain spectral data, this guide combines theoretical predictions with typical experimental protocols to offer a comprehensive resource for the characterization of this important synthetic intermediate.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **(4-Bromo-3-methylphenyl)boronic acid**. These predictions are based on the chemical structure and established spectral correlations for similar arylboronic acids.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8-8.0	d	1H	Ar-H
~7.5-7.7	d	1H	Ar-H
~7.3-7.5	s	1H	Ar-H
~4.5-6.0	br s	2H	B(OH) ₂
~2.4	s	3H	Ar-CH ₃

Solvent: DMSO-d₆. The broad singlet for the B(OH)₂ protons is characteristic and its chemical shift can vary with concentration and water content.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~140-142	Ar-C
~135-137	Ar-C
~132-134	Ar-C
~130-132	Ar-C (C-B)
~128-130	Ar-C
~123-125	Ar-C (C-Br)
~20-22	Ar-CH ₃

Solvent: DMSO-d₆. The carbon attached to boron often shows a broader signal and its chemical shift can be influenced by the solvent and the presence of the boronic acid anhydride (boroxine).

Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3500-3200	Broad, Strong	O-H stretch (B(OH) ₂)
~3100-3000	Medium	Aromatic C-H stretch
~2950-2850	Medium-Weak	Aliphatic C-H stretch (CH ₃)
~1600, ~1475	Medium-Strong	Aromatic C=C stretch
~1350	Strong	B-O stretch
~1200	Strong	C-O stretch
~1020	Medium	Aromatic C-H in-plane bend
~880-820	Strong	Aromatic C-H out-of-plane bend
~700-600	Medium-Strong	C-Br stretch

Sample preparation: KBr pellet or ATR.

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
214/216	~100/~98	[M] ⁺ (Molecular ion with ⁷⁹ Br/ ⁸¹ Br isotopes)
196/198	Variable	[M-H ₂ O] ⁺
116	Variable	[M-Br-OH] ⁺
91	Variable	[C ₇ H ₇] ⁺ (Tropylium ion)

Ionization mode: Electron Ionization (EI). The characteristic isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) is a key feature in the mass spectrum.

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above. These protocols are based on standard laboratory practices for the analysis of solid organic

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To obtain ^1H and ^{13}C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation:
 - Weigh approximately 5-10 mg of **(4-Bromo-3-methylphenyl)boronic acid** into a clean, dry NMR tube.
 - Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d_6). Other deuterated solvents like methanol- d_4 can also be used, but may result in exchange of the boronic acid protons.
 - Cap the NMR tube and gently agitate until the sample is fully dissolved.
- ^1H NMR Acquisition Parameters:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: 0-16 ppm.
 - Number of Scans: 16-64 scans.
 - Relaxation Delay: 1-2 seconds.
 - Temperature: 298 K.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Spectral Width: 0-220 ppm.
 - Number of Scans: 1024-4096 scans.

- Relaxation Delay: 2-5 seconds.
- Temperature: 298 K.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory or a pellet press.
- Sample Preparation (ATR Method):
 - Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet Method):
 - Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet die and press under high pressure to form a transparent or translucent pellet.
- Acquisition Parameters:
 - Spectral Range: 4000-400 cm^{-1} .

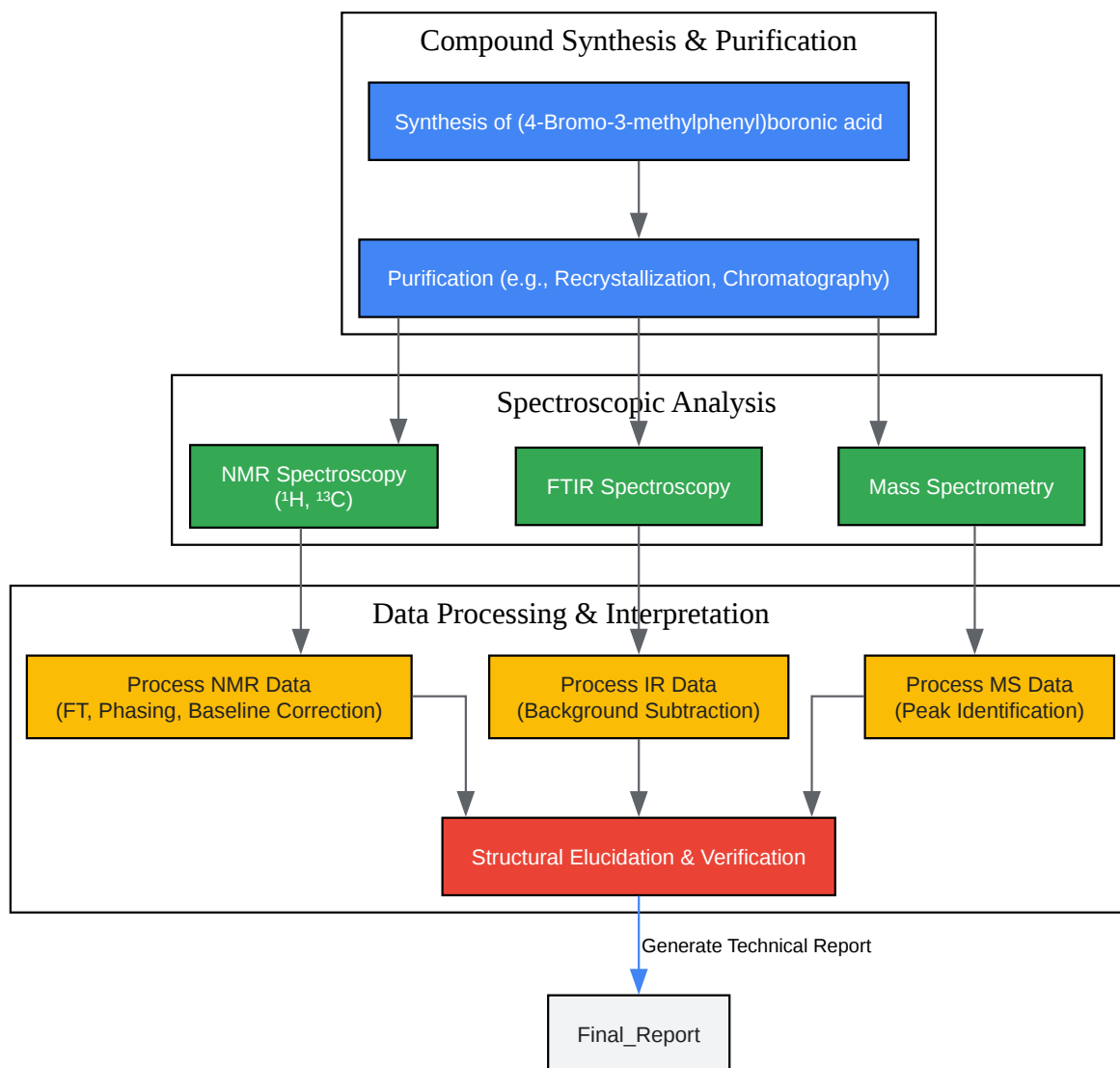
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans.
- Data Processing: A background spectrum of the empty ATR crystal or a pure KBr pellet should be acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatograph (GC-MS) or a direct insertion probe.
- Sample Preparation:
 - Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
 - If using GC-MS, inject a small volume (e.g., 1 μL) of the solution into the GC inlet.
 - If using a direct insertion probe, apply a small amount of the solution to the probe tip and allow the solvent to evaporate.
- Acquisition Parameters (EI):
 - Ionization Energy: 70 eV.
 - Mass Range: m/z 40-500.
 - Source Temperature: 200-250 $^{\circ}\text{C}$.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The presence of bromine will be indicated by a characteristic $M/M+2$ isotopic pattern with a ratio of approximately 1:1.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the spectral characterization of a chemical compound like **(4-Bromo-3-methylphenyl)boronic acid**.



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Caption: Workflow for the synthesis, purification, and spectral characterization of a chemical compound.

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